4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride
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Overview
Description
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the trihydrochloride salt. The reaction conditions generally include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce hydrazones.
Scientific Research Applications
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes or interact with biological targets.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as coordination polymers and metal-organic frameworks.
Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A nitrogen-containing heterocycle with similar pharmacological applications.
Hydrazones: Compounds containing the hydrazone functional group, often used in medicinal chemistry.
Pyrazoles: A class of five-membered heterocycles with diverse biological activities.
Uniqueness
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride is unique due to the combination of the hydrazinylmethyl group and the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methylhydrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.3ClH/c1-9-4-5(2-7-6)3-8-9;;;/h3-4,7H,2,6H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEVJJSIIGCCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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